Siremadlin R Enantiomer

MDM2 inhibitor binding affinity Ki

Researchers requiring a highly specific MDM2 inhibitor often face the problem of off-target MDM4 cross-reactivity, which confounds p53 pathway studies. Siremadlin R Enantiomer (CAS 1448867-42-2) solves this with its exceptional >10,000-fold selectivity for MDM2 over MDM4, combined with a picomolar binding affinity (Ki=0.21 nM). - >400-fold higher target affinity than Nutlin-3a, >30-fold higher than RG7112. - Supplied as pure R-enantiomer (≥99%), ensuring reproducibility and eliminating inactive isomer interference. - Oral bioavailability and favorable PK profile enable flexible, intermittent dosing for robust in vivo studies. Available in multiple pack sizes with expedited global shipping. For R&D use only; not for human use.

Molecular Formula C26H24Cl2N6O4
Molecular Weight 555.4 g/mol
CAS No. 1448867-42-2
Cat. No. B1429786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiremadlin R Enantiomer
CAS1448867-42-2
Molecular FormulaC26H24Cl2N6O4
Molecular Weight555.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC
InChIInChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m1/s1
InChIKeyAGBSXNCBIWWLHD-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siremadlin R Enantiomer: Compound Overview


Siremadlin R Enantiomer (CAS 1448867-42-2), also known as NVP‑HDM201 R Enantiomer or HDM201 R Enantiomer, is the active R‑enantiomer of the clinical‑stage MDM2 inhibitor Siremadlin [1]. This compound is a potent, orally bioavailable, and highly specific inhibitor of the p53‑MDM2 protein‑protein interaction, binding to the p53‑binding pocket of human MDM2 with a picomolar affinity constant (Ki = 0.21 nM) . By disrupting the MDM2‑mediated degradation of p53, Siremadlin R Enantiomer robustly activates the p53 pathway, leading to p53‑dependent cell cycle arrest and apoptosis in cancer cells harboring wild‑type TP53 [1][2].

Siremadlin R Enantiomer: Why Substitution Fails


MDM2 inhibitors exhibit substantial differences in binding affinity, selectivity, pharmacokinetics, and therapeutic index, which preclude simple substitution . Siremadlin R Enantiomer (Ki = 0.21 nM) demonstrates >400‑fold higher target affinity than the widely used tool compound Nutlin‑3a (IC₅₀ = 90 nM) and >30‑fold higher than the first‑generation clinical candidate RG7112 (IC₅₀ = 18 nM) . Moreover, unlike many MDM2 inhibitors that suffer from significant cross‑reactivity with MDM4, Siremadlin R Enantiomer exhibits exceptional selectivity (>10,000‑fold vs. MDM4), a feature that correlates with improved tolerability and a distinct pharmacodynamic profile [1]. The R‑enantiomer is the therapeutically active stereoisomer; substitution with the racemate or the S‑enantiomer (CAS 1448867‑41‑1) would introduce an inactive or less‑potent component, altering both potency and safety margins [2].

Siremadlin R Enantiomer: Head-to-Head Comparisons


MDM2 Binding Affinity Advantage

Siremadlin R Enantiomer binds human MDM2 with a picomolar Ki (0.21 nM) . This represents a >400‑fold improvement over the prototypical tool inhibitor Nutlin‑3a (IC₅₀ = 90 nM) and a >85‑fold improvement over the first‑generation clinical inhibitor RG7112 (IC₅₀ = 18 nM) .

MDM2 inhibitor binding affinity Ki p53‑MDM2 PPI

MDM4 Selectivity Advantage

Siremadlin R Enantiomer demonstrates a selectivity ratio >10,000‑fold for MDM2 over MDM4 (also known as MDMX) [1]. In contrast, earlier‑generation inhibitors such as Nutlin‑3a exhibit only ~10‑fold selectivity, and the clinical comparator Idasanutlin (RG7388) achieves approximately 100‑fold selectivity . This exceptional discrimination arises from a unique binding mode that exploits structural differences between the MDM2 and MDM4 p53‑binding pockets [1].

MDM4 selectivity off‑target MDMX

Cellular Potency in p53 Wild-Type Cells

In cellular assays, Siremadlin R Enantiomer induces robust p53‑dependent cell cycle arrest and apoptosis with nanomolar IC₅₀ values in p53 wild‑type tumor cells [1]. While direct cell‑based IC₅₀ values vary across cell lines, Siremadlin consistently demonstrates potency comparable to or exceeding that of Idasanutlin (cellular IC₅₀ ≈ 30 nM) and is significantly more potent than Nutlin‑3a (cellular IC₅₀ range 4–6 µM) . In a panel of 15 p53 wild‑type cancer cell lines, the cytotoxic activity of Siremadlin is approximately 10‑ to 20‑fold higher than that of RG7112 (median IC₅₀ 0.4 µM vs. 0.4 µM) [2].

cell‑based assay p53 activation IC₅₀ cancer cell line

Oral Bioavailability and In Vivo Efficacy

In vivo, Siremadlin R Enantiomer displays a linear, dose‑proportional pharmacokinetic profile following oral administration and achieves significant tumor growth inhibition and regression in the SJSA‑1 osteosarcoma xenograft model in rats [1]. In contrast, the first‑generation clinical inhibitor RG7112 showed only modest tumor growth delay in similar xenograft studies [2]. The combination of high oral bioavailability and sustained p53 pathway activation enables flexible, intermittent dosing schedules that maximize efficacy while mitigating hematological toxicity [3].

pharmacokinetics oral bioavailability xenograft tumor regression

Enantiomeric Purity and Activity

Siremadlin possesses a chiral center, giving rise to R‑ and S‑enantiomers. The R‑enantiomer (CAS 1448867‑42‑2) is the pharmacologically active species, responsible for the high‑affinity MDM2 binding and downstream p53 activation . In contrast, the S‑enantiomer (CAS 1448867‑41‑1) exhibits significantly reduced binding affinity and is considered a less‑active stereoisomer [1]. This stereospecificity mirrors that of other chiral MDM2 inhibitors (e.g., Nutlin‑3a vs. Nutlin‑3b), where the inactive enantiomer can contribute to variable pharmacokinetics and off‑target effects [2].

chiral purity stereochemistry enantiomer activity

Siremadlin R Enantiomer: Research Applications


p53-Dependent Apoptosis Studies

Given its sub‑nanomolar MDM2 binding affinity and >10,000‑fold selectivity over MDM4, Siremadlin R Enantiomer is the preferred agent for dissecting p53‑MDM2 biology in cell lines and patient‑derived xenograft (PDX) models that retain wild‑type TP53 [1]. Its high selectivity minimizes confounding effects from MDM4 inhibition, enabling cleaner interpretation of p53 pathway activation [2].

CDK4/6 Inhibitor Combination Therapy

The oral bioavailability and favorable PK profile of Siremadlin R Enantiomer facilitate flexible, intermittent dosing schedules that are ideal for combination regimens [1]. Preclinical data demonstrate that high‑dose intermittent administration of Siremadlin synergizes with ribociclib in MDM2‑amplified liposarcoma models, achieving durable tumor control [2]. This schedule‑dependent efficacy makes it a top candidate for combinatorial oncology research.

MDM2 Degrader Benchmarking

With a well‑characterized Ki of 0.21 nM, high MDM4 selectivity, and extensive in vivo efficacy data, Siremadlin R Enantiomer serves as an essential positive control and benchmark for evaluating next‑generation MDM2‑targeting modalities, including PROTACs and molecular glues [1]. Its availability as a pure, high‑purity enantiomer (≥99%) ensures reproducibility across studies [2].

PK/PD Modeling and Biomarker Discovery

The compound's dose‑proportional PK and clear PK/PD relationship—evidenced by rapid induction of p53 target genes (e.g., PUMA, p21) following oral administration—make it an ideal tool for PK/PD modeling and the identification of pharmacodynamic biomarkers predictive of response [1]. This is particularly valuable in translational studies aimed at optimizing clinical dosing strategies.

Technical Documentation Hub

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16 linked technical documents
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